molecular formula C16H22BrNO4 B13719547 Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13719547
M. Wt: 372.25 g/mol
InChI Key: CZVVYFFXZJUYBF-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound featuring a brominated butanoate backbone modified with a tert-butoxycarbonylamino (Boc-protected amino) group and a benzyl ester. This structure confers unique reactivity and stability, making it valuable in peptide synthesis and pharmaceutical intermediates.

Key structural features:

  • Benzyl ester: Enhances lipophilicity and facilitates deprotection under hydrogenolysis.
  • Boc-protected amino group: Stabilizes the amine against undesired reactions during synthesis.
  • 4-Bromo substituent: Introduces a reactive site for cross-coupling or nucleophilic substitution.

Properties

IUPAC Name

benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVYFFXZJUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and carbamate formation. For instance, the starting material can be a butanoic acid derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to form the ester. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, which can enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of benzyl alcohol and tert-butylamine.

    Oxidation: Formation of benzaldehyde or benzoic acid.

Scientific Research Applications

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carbamate group are key functional moieties that contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected amino acid derivatives and brominated esters. Below is a detailed comparison with structurally or functionally related compounds:

Group 1: Boc-Protected Amino Acid Derivatives

Compound Name Molecular Structure Key Differences Reactivity/Applications Source
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Boc-protected amino group at position 2; hydroxyl at position 5 Lacks bromine and benzyl ester; used in lab settings (not for pharmaceuticals) Less reactive due to absence of bromine; limited to hydrolysis studies
Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate Methyl ester instead of benzyl; dimethyl substituents at position 3 Higher steric hindrance; bromine-free Intermediate in chiral drug synthesis (e.g., antiviral agents)
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate Bromine at position 4; benzyl ester Combines electrophilic bromine with Boc protection Versatile in peptide coupling and Suzuki-Miyaura cross-coupling N/A (target compound)

Group 2: Brominated Esters

Compound Name Molecular Structure Key Differences Applications Source
Benzyl n-butyrate Simple butanoate ester; no bromine or Boc group Lacks functional complexity Flavoring agent in food industry
Ethyl 3-phenylprop-2-enyl butanoate Conjugated double bond; phenyl group Higher volatility and aroma contribution Perfumery and fragrance formulations
This compound Bromine and Boc-protected amino group Non-volatile; designed for synthetic chemistry Pharmaceutical intermediates N/A

Group 3: Functionalized Butanoates

Compound Name Functional Group Key Differences Stability/Reactivity Source
Hexyl butanoate Linear alkyl ester High volatility; fruity odor Used in food flavoring (e.g., passion fruit extracts)
Isoamyl butyrate Branched alkyl ester Enhanced thermal stability Industrial solvents and plasticizers
This compound Bromine and Boc-protected amino group Low volatility; high chemical stability Specialized organic synthesis N/A

Research Findings and Implications

Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., with palladium catalysts), distinguishing it from non-brominated analogs like methyl (2S)-3,3-dimethylbutanoate derivatives .

Protection Strategy: Unlike simpler esters (e.g., benzyl n-butyrate), the Boc group prevents unwanted side reactions at the amino site, a feature critical in multistep syntheses .

Applications: While volatile esters (e.g., hexyl butanoate) dominate flavor industries, the target compound’s non-volatile nature and functional groups make it ideal for drug development pipelines .

Biological Activity

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a benzyl group, a bromobutanoate moiety, and a tert-butoxycarbonyl (Boc) protected amino group, which contributes to its biological activity. The molecular formula of this compound is C16H22BrNO4C_{16}H_{22}BrNO_{4}, and it is recognized for its applications in drug development and enzyme inhibition.

The compound's synthesis typically involves several steps, including the protection of the amino group with Boc protection followed by the introduction of the benzyl group. The resulting compound serves as an important intermediate for synthesizing various biologically active molecules.

Key Properties

PropertyValue
Molecular Weight 364.26 g/mol
CAS Number 86222843
IUPAC Name This compound
Functional Groups Bromine, Amine, Ester

Biological Activity

The biological activity of this compound is influenced by its structural modifications. Compounds with similar structures have shown promise in various therapeutic roles, including:

  • Enzyme Inhibition : The presence of the bromine atom may enhance its interaction with biological targets, potentially influencing its pharmacological profile.
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to Benzyl 4-bromo derivatives exhibit antimicrobial properties.
  • Anticancer Potential : Research indicates that structural modifications can lead to enhanced activity against cancer cell lines.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The Boc-protected amino group allows it to act as a prodrug, which is activated in the body to exert its effects on enzymes and proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructure FeaturesUnique Aspects
Benzyl 3-Amino-4-bromobutanoateLacks Boc protectionMore reactive due to unprotected amine
Methyl (S)-3-(Boc-amino)-4-bromobutanoateMethyl ester instead of benzyl esterDifferent solubility and reactivity profiles
Ethyl (S)-3-(Boc-amino)-4-bromobutanoateEthyl ester instead of benzyl esterAltered lipophilicity affecting biological activity
Benzyl (S)-3-(amino)-4-bromobutanoateNo Boc protectionIncreased reactivity due to free amino group

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds in various assays:

  • In Vitro Assays : Compounds with structural similarities were tested against different cancer cell lines, showing varying degrees of cytotoxicity.
  • Enzyme Interaction Studies : Investigations into how these compounds interact with specific enzymes reveal potential pathways for therapeutic applications.

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